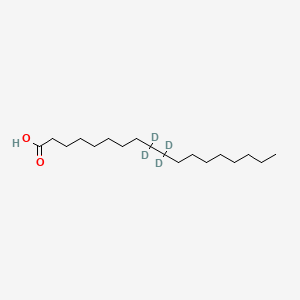
9,9,10,10-tetradeuteriooctadecanoic acid
Descripción general
Descripción
El Ácido Esteárico-d4, también conocido como ácido octadecanoico-9,9,10,10-d4, es una forma marcada con deuterio del ácido esteárico. Es un ácido graso saturado de cadena larga con la fórmula molecular C18H32D4O2. Este compuesto se utiliza principalmente como estándar interno para la cuantificación del ácido esteárico en diversas técnicas analíticas, como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS) .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La preparación del Ácido Esteárico-d4 implica la incorporación de átomos de deuterio en la molécula de ácido esteárico. Esto se puede lograr mediante la hidrogenación catalítica del ácido esteárico en presencia de gas deuterio. La reacción generalmente se produce en condiciones de alta presión y temperatura para garantizar el reemplazo completo de los átomos de hidrógeno por deuterio .
Métodos de Producción Industrial: La producción industrial de Ácido Esteárico-d4 sigue principios similares, pero a mayor escala. El proceso implica la hidrogenación del ácido esteárico utilizando gas deuterio en grandes reactores. Las condiciones de reacción se controlan cuidadosamente para lograr una alta pureza y rendimiento del producto deuterado. El producto final se purifica luego mediante técnicas de destilación y cristalización para eliminar cualquier impureza .
Análisis De Reacciones Químicas
Tipos de Reacciones: El Ácido Esteárico-d4 experimenta reacciones típicas de ácidos carboxílicos saturados. Estas incluyen:
Reducción: El Ácido Esteárico-d4 se puede reducir a alcohol estearílico-d4 utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Esterificación: Puede reaccionar con alcoholes en presencia de catalizadores ácidos para formar ésteres.
Reactivos y Condiciones Comunes:
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.
Esterificación: Alcoholes (por ejemplo, metanol, etanol) con ácido sulfúrico o ácido clorhídrico como catalizadores.
Oxidación: Agentes oxidantes fuertes como el permanganato de potasio (KMnO4) o el ácido crómico (H2CrO4).
Principales Productos:
Reducción: Alcohol estearílico-d4.
Esterificación: Ésteres de ácido esteárico (por ejemplo, estearato de metilo-d4, estearato de etilo-d4).
Oxidación: Ácidos grasos de cadena más corta y dióxido de carbono.
4. Aplicaciones en la Investigación Científica
El Ácido Esteárico-d4 se utiliza ampliamente en la investigación científica debido a sus propiedades únicas:
Biología: Se utiliza en estudios metabólicos para rastrear la incorporación y el metabolismo del ácido esteárico en sistemas biológicos.
Medicina: La investigación que involucra el metabolismo lipídico y los efectos de los ácidos grasos en la salud a menudo utiliza el Ácido Esteárico-d4 como trazador.
Aplicaciones Científicas De Investigación
Stearic Acid-d4 is widely used in scientific research due to its unique properties:
Biology: It is used in metabolic studies to trace the incorporation and metabolism of stearic acid in biological systems.
Medicine: Research involving lipid metabolism and the effects of fatty acids on health often utilizes Stearic Acid-d4 as a tracer.
Mecanismo De Acción
El mecanismo de acción del Ácido Esteárico-d4 es similar al del ácido esteárico. Se metaboliza en el cuerpo a través de la beta-oxidación, un proceso que descompone los ácidos grasos para producir energía. Los átomos de deuterio en el Ácido Esteárico-d4 permiten a los investigadores rastrear su vía metabólica y estudiar sus efectos en el metabolismo lipídico. Los principales objetivos moleculares incluyen enzimas involucradas en el metabolismo de los ácidos grasos, como la acil-CoA sintetasa y la carnitina palmitoiltransferasa .
Compuestos Similares:
Ácido Esteárico: La forma no deuterada del Ácido Esteárico-d4, comúnmente encontrada en grasas animales y vegetales.
Ácido Palmítico-d4: Otro ácido graso marcado con deuterio con una cadena de 16 carbonos.
Ácido Oleico-d4: Un ácido graso monoinsaturado marcado con deuterio con una cadena de 18 carbonos
Unicidad: El Ácido Esteárico-d4 es único debido a su marcaje con deuterio, lo que lo convierte en una herramienta invaluable en estudios analíticos y metabólicos. A diferencia de su contraparte no deuterada, el Ácido Esteárico-d4 proporciona capacidades de cuantificación y rastreo precisas, lo que lo hace esencial para la investigación en metabolismo lipídico y campos relacionados .
Comparación Con Compuestos Similares
Stearic Acid: The non-deuterated form of Stearic Acid-d4, commonly found in animal and vegetable fats.
Palmitic Acid-d4: Another deuterium-labeled fatty acid with a 16-carbon chain.
Oleic Acid-d4: A deuterium-labeled monounsaturated fatty acid with an 18-carbon chain
Uniqueness: Stearic Acid-d4 is unique due to its deuterium labeling, which makes it an invaluable tool in analytical and metabolic studies. Unlike its non-deuterated counterpart, Stearic Acid-d4 provides precise quantification and tracing capabilities, making it essential for research in lipid metabolism and related fields .
Propiedades
IUPAC Name |
9,9,10,10-tetradeuteriooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-YQUBHJMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



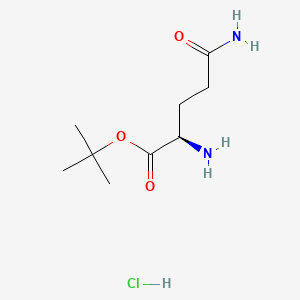
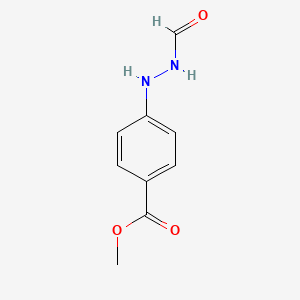
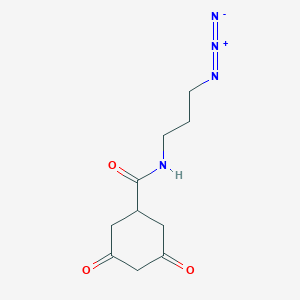
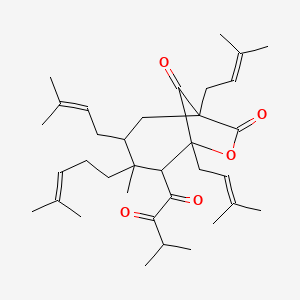
![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)


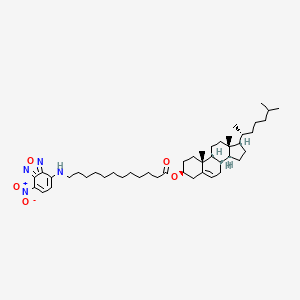

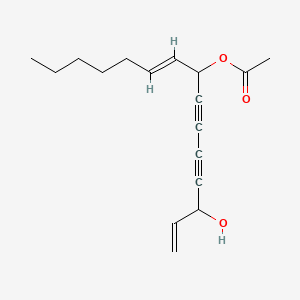
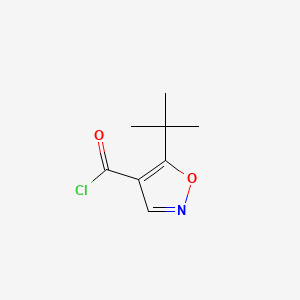
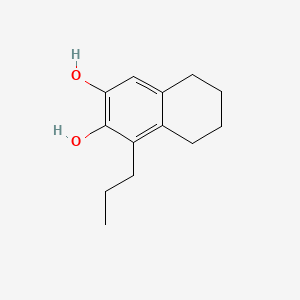
![[(3S)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B592800.png)
